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molecular formula C8H10N2O2S B1532279 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid CAS No. 921076-45-1

2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid

Cat. No. B1532279
M. Wt: 198.24 g/mol
InChI Key: KALABIYZPKXBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169261B2

Procedure details

A mixture of ethyl 2-chlorothiazole-4-carboxylate (500 mg, 2.6 mmol), pyrrolidine (210 mg, 2.98 mmol) and diethylisopropyl amine (1 mL) in p-dioxane (5 mL) was heated to 60° C. for 2 h. After cooling to room temperature, the solvent was concentrated in vacuo and the residue purified by flash chromatography (SiO2, 2 to 5% MeOH in CH2Cl2 as eluent) to give the desired compound as a foam (400 mg, 68% yield, which was used directly for the next step). MS: (ES) m/z 227.1 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9]CC)=[O:8])[N:6]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(CC)C(C)C)C>O1CCOCC1>[N:12]1([C:2]2[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1SC=C(N1)C(=O)OCC
Name
Quantity
210 mg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (SiO2, 2 to 5% MeOH in CH2Cl2 as eluent)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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